molecular formula C7H8O2 B046686 3-Hydroxybenzyl alcohol CAS No. 620-24-6

3-Hydroxybenzyl alcohol

Cat. No. B046686
CAS RN: 620-24-6
M. Wt: 124.14 g/mol
InChI Key: OKVJCVWFVRATSG-UHFFFAOYSA-N
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Description

Synthesis Analysis

3-Hydroxybenzyl alcohol can be synthesized through several methods. A notable approach includes the palladium-catalyzed carbonylative synthesis of benzofuran-2(3H)-ones from 2-hydroxybenzyl alcohols using formic acid as the CO source, showcasing a method to obtain various derivatives in moderate to good yields (Li et al., 2017). Another method involves Brønsted acid-catalyzed [4+3] cycloadditions of ortho-hydroxybenzyl alcohols with N,N'-cyclic azomethine imines to construct biologically important seven-membered heterocyclic scaffolds (Mei et al., 2017).

Molecular Structure Analysis

The molecular structure of 3-Hydroxybenzyl alcohol and its complexes has been extensively studied. For instance, the supramolecular structures of Co(III) and Cu(II) complexes with a novel alcohol and phenol-containing polyamine ligand show distinct coordination geometries and hydrogen bonding, which are crucial for understanding the compound's chemical behavior (Xie et al., 2005).

Chemical Reactions and Properties

3-Hydroxybenzyl alcohol participates in various chemical reactions, including chemodivergent [5+2] cyclization and hydroxysulfenylation reactions, providing efficient methods for constructing benzoxathiepine scaffolds and synthesizing β-hydroxy sulfides (Zhao et al., 2016). The reactivity of 3-Hydroxybenzyl alcohol in solution at elevated temperatures also provides insights into its stability and reaction mechanisms in different solvents (Dorrestijn et al., 1999).

Physical Properties Analysis

The physical properties of 3-Hydroxybenzyl alcohol derivatives have been analyzed, revealing their roles in biological processes and chemical synthesis. For example, 4-Hydroxybenzyl alcohol, a naturally occurring cofactor of indoleacetic acid oxidase, highlights its biological significance and potential applications in plant physiology and biochemistry (Mumford et al., 1963).

Chemical Properties Analysis

The chemical properties of 3-Hydroxybenzyl alcohol, such as its antioxidant and anti-inflammatory activities, are important for understanding its potential therapeutic applications. A study on hydroxybenzyl alcohol releasing biodegradable polyoxalate nanoparticles demonstrates its pivotal role in protection against oxidative damage-related diseases due to its anti-inflammatory effects (Park et al., 2010).

Scientific Research Applications

  • Marine Applications : It inhibits larval settlement and growth of marine bacterial species, suggesting its potential as an antifoulant or antibiotic (Kwong et al., 2006).

  • Antibiotic Production : This compound inhibits the production of the antibiotic porfiromycin by Streptomyces verticillatus (Rickards & Rukachaisirikul, 1987).

  • Brain Injury Disorders : 4-hydroxybenzyl alcohol reduces cerebral infarct volumes in a murine model of focal brain ischemia/reperfusion, making it a valuable target for brain injury disorders (Descamps et al., 2009).

  • Plant Biology : It acts as a cofactor for indoleacetic acid oxidase, a plant enzyme (Mumford, Stark & Smith, 1963).

  • Pharmacological Activities : Exhibits multiple pharmacological activities, including anti-inflammation, anti-tumor, and anti-cerebral ischemia (Xu et al., 2022).

  • Sedative-Hypnotic Activities : Derivatives of 4-hydroxybenzyl alcohol exhibit strong sedative-hypnotic activity (Zhu et al., 2018).

  • Chemical Synthesis : Useful in constructing biologically important seven-membered heterocyclic scaffolds (Mei et al., 2017).

  • Neurodegenerative Diseases : Effective in delaying the progression of neurodegenerative diseases and increasing lifespan in models of C. elegans (Liu et al., 2022).

  • Environmental Microbiology : Participates in the formation of bis(3,5-dichloro-4-hydroxyphenyl)methane under anaerobic conditions (Verhagen et al., 1998).

  • Pharmaceutical Research : Its derivatives are of significant value for both fundamental research and practical applications due to the pharmaceutical importance of 4-hydroxybenzaldehydes and 4-hydroxyphenones (Jiang et al., 2014).

Safety And Hazards

3-Hydroxybenzyl alcohol causes skin irritation and serious eye damage. It may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to avoid contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation .

properties

IUPAC Name

3-(hydroxymethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H8O2/c8-5-6-2-1-3-7(9)4-6/h1-4,8-9H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKVJCVWFVRATSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20211035
Record name 3-Hydroxybenzyl alcohol
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Molecular Weight

124.14 g/mol
Source PubChem
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Physical Description

Solid
Record name 3-Hydroxybenzyl alcohol
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Product Name

3-Hydroxybenzyl alcohol

CAS RN

620-24-6
Record name 3-Hydroxybenzyl alcohol
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Record name 3-Hydroxybenzyl alcohol
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Record name 3-hydroxybenzyl alcohol
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Record name 3-HYDROXYBENZYL ALCOHOL
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Record name 3-Hydroxybenzyl alcohol
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

NaBH4 (775 mg, 20.5 mmol) is gradually added to a solution of 3-hydroxybenzaldehyde (5 g, 40.9 mmol) in EtOH (25 mL) while cooling the reaction mixture with cold water. This mixture is stirred for 5-10 min at the same temperature. And then dichloromethane (DCM) (100 mL) is added followed by a 2M HCl aqueous solution (until pH ˜3). The organic phase is separated and the final product is extracted 4 times from the aqueous phase with a EtOH/DCM mixture in the proportion of 1:3. The collected organic phases are dried on Na2SO4. After evaporation of the solvents under reduced pressure, a viscous colorless oil is obtained (4.9 g, 97%), which gradually crystallizes.
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Synthesis routes and methods III

Procedure details

Scheme 20 Example 4 illustrates the preparation of carbamates in which an alkyloxycarbonylimidazole 20.8 is employed. In this procedure, a carbinol 20.5 is reacted with an equimolar amount of carbonyl diimidazole 20.11 to prepare the intermediate 20.8. The reaction is conducted in an aprotic organic solvent such as dichloromethane or tetrahydrofuran. The acyloxyimidazole 20.8 is then reacted with an equimolar amount of the amine R′NH2 to afford the carbamate 20.7. The reaction is performed in an aprotic organic solvent such as dichloromethane, as described in Tet. Lett., 42, 2001, 5227, to afford the carbamate 20.7.
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Synthesis routes and methods IV

Procedure details

Scheme 20, Example 1 illustrates the preparation of carbamates employing a chloroformyl derivative of the carbinol 20.5. In this procedure, the carbinol 20.5 is reacted with phosgene, in an inert solvent such as toluene, at about 0°, as described in Org. Syn. Coll. Vol. 3, 167, 1965, or with an equivalent reagent such as trichloromethoxy chloroformate, as described in Org. Syn. Coll. Vol. 6, 715, 1988, to afford the chloroformate 20.6. The latter compound is then reacted with the amine component 20.3, in the presence of an organic or inorganic base, to afford the carbamate 20.7. For example, the chloroformyl compound 20.6 is reacted with the amine 20.3 in a water-miscible solvent such as tetrahydrofuran, in the presence of aqueous sodium hydroxide, as described in Org. Syn. Coll. Vol. 3, 167, 1965, to yield the carbamate 20.7. Alternatively, the reaction is performed in dichloromethane in the presence of an organic base such as diisopropylethylamine or dimethylaminopyridine.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Hydroxybenzyl alcohol
Reactant of Route 2
3-Hydroxybenzyl alcohol
Reactant of Route 3
3-Hydroxybenzyl alcohol
Reactant of Route 4
3-Hydroxybenzyl alcohol
Reactant of Route 5
3-Hydroxybenzyl alcohol
Reactant of Route 6
3-Hydroxybenzyl alcohol

Citations

For This Compound
490
Citations
CG Kumar, P Mongolla, S Pombala… - Journal of applied …, 2017 - academic.oup.com
… Accumulation of ROS in different Candida strains due to the effect of 3‐hydroxybenzyl alcohol produced by Aspergillus nidulans strain KZR‐132. All the results are the mean ± SD of …
Number of citations: 14 academic.oup.com
AS Barham, BM Kennedy, VJ Cunnane… - International Journal of …, 2014 - Elsevier
… Pham et al [12] studied the oxidation and polymerisation of 3-hydroxybenzyl alcohol in a … compare and contrast the electrochemical behaviour of 3hydroxybenzyl alcohol with that of 1,3 …
Number of citations: 9 www.sciencedirect.com
H Cong, T Yamato, Z Tao - New Journal of Chemistry, 2013 - pubs.rsc.org
… For the 3-hydroxybenzyl alcohol substrate, there are two active sites on the benzene ring for … Using double the amount of IBX improves the conversion of 3-hydroxybenzyl alcohol to 88.9…
Number of citations: 34 pubs.rsc.org
SB Dhiman, DB Naik - Citeseer
… Present study shows that hydroxyl radicals react with 3-hydroxybenzyl alcohol mainly by adduct formation reaction. Subsequent decay of the adduct to phenoxyl, depends very much on …
Number of citations: 3 citeseerx.ist.psu.edu
M Kumar, Z Zheng, U Nishshanka, H Xia… - Journal of Mass …, 2022 - Wiley Online Library
The ortho, meta, and para isomers of hydroxybenzyl alcohol can be unequivocally distinguished by the collision‐induced dissociation mass spectra of their anions. The presence of a …
E Descamps, M Petrault-Laprais, P Maurois… - Neuroscience …, 2009 - Elsevier
… In contrast to its position isomers, ie 3-hydroxybenzyl alcohol (3-HBA) and 2-hydroxybenzyl alcohol (2-HBA), and to aliphatic diols (1,4-butanediol and 1,5-pentanediol), 4-HBA …
Number of citations: 55 www.sciencedirect.com
NMD Brown, BJ Meenan, GM Taggart - Spectrochimica Acta Part A …, 1992 - Elsevier
… For the analogous me&r-substituted systems, ie 1,3-benzenedimethanol, 3-hydroxyphenethyl alcohol and 3-hydroxybenzyl alcohol, the IET spectra suggest that the surface adsorption-…
Number of citations: 4 www.sciencedirect.com
GM Gaucher - Methods in Enzymology, 1975 - Elsevier
Publisher Summary This chapter discusses the assay and purification procedure of m-hydroxybenzyl-alcohol dehydrogenase. The kinetic, spectroscopic assay is typical of …
Number of citations: 14 www.sciencedirect.com
KL Londry, PM Fedorak, JM Suflita - Applied and environmental …, 1997 - Am Soc Microbiol
… Strain Groll readily metabolized the putative metabolites of a methyl group oxidation pathway, including 3-hydroxybenzyl alcohol, 3-hydroxybenzaldehyde, 3-hydroxybenzoic acid, and …
Number of citations: 50 journals.asm.org
SB Dhiman, DB Naik - Journal of Physical Organic Chemistry, 2011 - Wiley Online Library
… 2- and 3-hydroxybenzyl alcohol were obtained from Fluka Co. (Purum grade) and were used as such. Solutions were prepared using water from Millipore A-10 having conductivity less …
Number of citations: 3 onlinelibrary.wiley.com

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